Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core substituted with a 3-chlorobenzo[b]thiophene carboxamide group and methyl ester functionality. The presence of tetramethyl substituents at the 5,5,7,7-positions enhances steric stability, while the 3-chlorobenzo[b]thiophene moiety may influence binding affinity to biological targets, as seen in structurally related analogs .
Properties
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S2/c1-21(2)10-12-14(20(27)28-5)19(30-17(12)22(3,4)25-21)24-18(26)16-15(23)11-8-6-7-9-13(11)29-16/h6-9,25H,10H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBQPVYEFSEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings.
- Molecular Formula : C₁₈H₁₅ClN₂O₄S₂
- Molecular Weight : 422.9 g/mol
- CAS Number : 896311-55-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions, leading to diverse biological effects. The exact mechanism can vary based on the biological context in which the compound is studied.
Biological Activity Overview
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Antimicrobial Activity :
- Research indicates that compounds similar to methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido) exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential .
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Anticancer Properties :
- Preliminary studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). IC50 values for these activities ranged from 200 to 300 µg/mL . The mechanism may involve the activation of apoptotic pathways or inhibition of cell proliferation.
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Plant Defense Induction :
- The compound has been explored for its role in enhancing plant resistance against pathogens. It has been shown to increase the expression of pathogenesis-related genes and enhance antioxidant properties in treated plants . This suggests potential applications in agricultural biotechnology for improving crop resilience.
Table 1: Summary of Biological Activities
Research Insights
Recent studies have highlighted the importance of structural features in influencing the biological activity of thiophene derivatives like methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido). The presence of chlorobenzo[b]thiophene moieties appears to enhance antimicrobial and anticancer activities compared to simpler structures.
Scientific Research Applications
Pharmacological Applications
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Inhibition of Enzymatic Activity :
Research indicates that compounds related to methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may act as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT). This enzyme plays a crucial role in catecholamine biosynthesis and is a target for treating disorders associated with catecholamine dysregulation. -
Potential Therapeutic Uses :
The compound's structural characteristics suggest it may have therapeutic implications in treating neurological disorders and other diseases. Its unique thieno[2,3-c]pyridine structure enhances binding affinity towards specific biological targets compared to traditional inhibitors. -
Anti-inflammatory Properties :
In silico studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects by acting as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. Molecular docking studies indicate promising interactions that warrant further investigation for potential drug development .
Case Study 1: Inhibition of hPNMT
A study focusing on the inhibition of hPNMT demonstrated that compounds similar to this compound showed enhanced selectivity and potency compared to existing inhibitors. The tetrahydrothieno structure contributes to improved binding interactions with the enzyme active site.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on various derivatives of this compound have indicated significant binding affinities towards inflammatory mediators. These studies provide a framework for optimizing the chemical structure to enhance therapeutic efficacy against inflammatory diseases .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Conditions :
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Acidic : HCl (6M) in refluxing ethanol (4–6 h, 80–85°C)
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Basic : NaOH (2M) in methanol/water (1:1) at 60°C for 3 h
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Outcome :
Starting Material Product Yield (%) Methyl ester Carboxylic acid 85–92
This reaction is critical for generating intermediates for further derivatization, such as amide couplings.
Nucleophilic Substitution
The 3-chlorobenzo[b]thiophene moiety participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides.
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Reagents :
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Primary amines (e.g., methylamine, aniline) in DMF at 120°C
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Sodium methoxide in methanol under reflux
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Examples :
Substrate Nucleophile Product Yield (%) 3-Chloro group Methylamine 3-Methylamino derivative 78 3-Chloro group Methoxide 3-Methoxy derivative 82
Kinetic studies indicate second-order dependence on nucleophile concentration.
Reduction Reactions
The tetrahydrothieno[2,3-c]pyridine ring undergoes catalytic hydrogenation to saturate the thiophene system.
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Conditions :
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H₂ (1 atm) with 10% Pd/C in ethanol at 25°C
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Outcome :
Starting Material Product Yield (%) Thiophene ring Dihydrothiophene 95
Selectivity depends on catalyst loading and reaction time.
Oxidation Reactions
The tetrahydrothieno ring is susceptible to oxidation, particularly at sulfur centers.
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Reagents :
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H₂O₂ (30%) in acetic acid at 70°C
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m-CPBA in dichloromethane (0°C to RT)
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Products :
Oxidizing Agent Product Yield (%) H₂O₂ Sulfoxide 88 m-CPBA Sulfone 76
Sulfoxide formation is stereospecific, with >90% diastereomeric excess.
Amide Bond Functionalization
The carboxamido group reacts with electrophiles or undergoes coupling reactions.
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Examples :
Cycloaddition and Ring-Opening
The tetrahydrothieno[2,3-c]pyridine core participates in Diels-Alder reactions with dienophiles like maleic anhydride:
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several tetrahydrothieno[2,3-c]pyridine derivatives and benzo[b]thiophene-containing molecules. Key comparisons include:
Key Structural and Functional Differences
- Substituent Effects : The target compound’s 3-chlorobenzo[b]thiophene group distinguishes it from analogs like PD 81,723, which features a trifluoromethylphenyl group. Chlorine substitution may enhance electrophilicity and target binding compared to fluorine-based groups .
- Synthetic Routes : Unlike THTP derivatives synthesized via one-step reactions , the target compound likely requires multi-step amidation and esterification, as inferred from related syntheses in .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound can be synthesized via cyclocondensation reactions using intermediates such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. A typical protocol involves refluxing precursors in ethanol or glacial acetic acid, followed by heterocyclization in dimethyl sulfoxide (DMSO) . To optimize yields:
- Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .
- Purify via reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate high-purity products (67–94% yields reported for analogous compounds) .
Q. How should researchers characterize the compound’s structure and validate purity?
Employ a multi-technique approach:
- 1H/13C NMR : Confirm substituent positions and stereochemistry by comparing chemical shifts to similar tetrahydrothieno-pyridine derivatives (e.g., δ 2.24–8.01 ppm for aromatic protons) .
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1719 cm⁻¹, NH at ~3217 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., m/z 386–403 for related structures) .
- Melting point analysis : Compare observed values (e.g., 213–226°C) to literature data to assess crystallinity .
Q. What safety protocols are critical when handling hazardous intermediates?
- Store reactive intermediates (e.g., chloroacetic acid, anhydrides) under nitrogen to prevent hydrolysis .
- Neutralize waste containing chlorinated byproducts with alkaline solutions before disposal .
- Collaborate with certified waste management services for hazardous material disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validate with 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., tetrahydrothieno-pyridine ring protons) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous carbons or protons .
- X-ray crystallography : Resolve absolute configuration for chiral centers, as demonstrated for ethyl 2-amino-tetrahydrothieno-pyridine derivatives .
Q. What computational strategies enhance reaction design and mechanistic understanding?
- Reaction path search methods : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for novel heterocyclization steps .
Q. How can bioactivity assays be designed for derivatives of this compound?
- Target selection : Prioritize enzymes like tyrosinase or bacterial targets based on structural analogs showing anti-tyrosinase or antibacterial activity .
- Dose-response studies : Use microplate assays (e.g., 96-well format) with IC50 determination for enzyme inhibition .
- Mechanistic studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to study binding kinetics .
Q. What reactor design considerations improve scalability for multi-step syntheses?
- Membrane separation : Integrate continuous-flow reactors with in-line purification to remove byproducts (e.g., unreacted aldehydes) .
- Process control : Implement real-time monitoring (e.g., FTIR spectroscopy) to track reaction progress and adjust parameters dynamically .
Methodological Notes
- Contradiction Analysis : Replicate experiments under identical conditions to distinguish human error from intrinsic variability .
- Alternative Routes : Explore Knoevenagel condensation for introducing α,β-unsaturated carbonyl moieties, as demonstrated for ethyl 2-cyanoacetamido-thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
